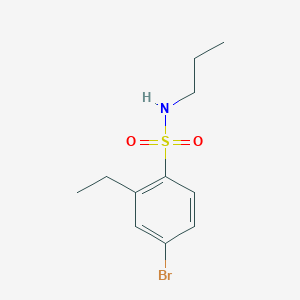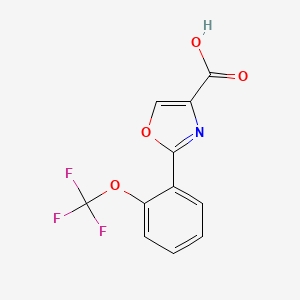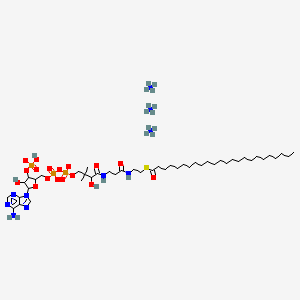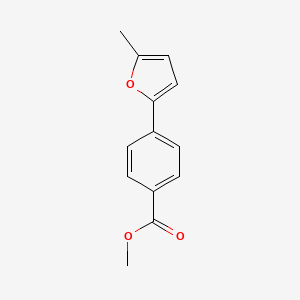
Propane, 1,1,2,2-tetrafluoro-3-(1-methylethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propane, 1,1,2,2-tetrafluoro-3-(1-methylethoxy)- is a fluorinated organic compound with the molecular formula C6H10F4O. It is known for its unique chemical properties, which make it valuable in various industrial and scientific applications. The compound is characterized by the presence of multiple fluorine atoms, which contribute to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propane, 1,1,2,2-tetrafluoro-3-(1-methylethoxy)- typically involves the reaction of fluorinated alcohols with appropriate alkylating agents. One common method is the reaction of 2,2,3,3-tetrafluoro-1-propanol with isopropyl bromide under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes. These processes require specialized equipment to handle the highly reactive fluorine gas and to ensure the safety of the operators. The production methods are designed to maximize yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
Propane, 1,1,2,2-tetrafluoro-3-(1-methylethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into less fluorinated derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield fluorinated ketones, while substitution reactions can produce a variety of fluorinated ethers.
Scientific Research Applications
Propane, 1,1,2,2-tetrafluoro-3-(1-methylethoxy)- has several scientific research applications:
Chemistry: It is used as a solvent and reagent in organic synthesis due to its stability and reactivity.
Biology: The compound is studied for its potential use in biological imaging and as a fluorinated probe.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in pharmaceuticals.
Mechanism of Action
The mechanism by which Propane, 1,1,2,2-tetrafluoro-3-(1-methylethoxy)- exerts its effects involves interactions with various molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds and interact with biological molecules, affecting their structure and function. These interactions can influence enzymatic activity, protein folding, and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane: Similar in structure but with different alkyl groups.
2,2,3,3-Tetrafluoro-1-propanol: A precursor in the synthesis of the target compound.
1,1,2,2-Tetrafluoro-3-methoxypropane: Another fluorinated ether with distinct properties.
Uniqueness
Propane, 1,1,2,2-tetrafluoro-3-(1-methylethoxy)- is unique due to its specific arrangement of fluorine atoms and alkyl groups, which confer distinct chemical and physical properties. Its stability, reactivity, and ability to form strong hydrogen bonds make it valuable in various applications.
Properties
CAS No. |
88998-57-6 |
|---|---|
Molecular Formula |
C6H10F4O |
Molecular Weight |
174.14 g/mol |
IUPAC Name |
1,1,2,2-tetrafluoro-3-propan-2-yloxypropane |
InChI |
InChI=1S/C6H10F4O/c1-4(2)11-3-6(9,10)5(7)8/h4-5H,3H2,1-2H3 |
InChI Key |
AJYUHNNHKGHLPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCC(C(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzenamine, 4-chloro-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-fluoro-](/img/structure/B12080690.png)
![[(2S)-1-(Cyclopropanesulfonyl)pyrrolidin-2-yl]methanol](/img/structure/B12080695.png)



![[6,9-Difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B12080725.png)
![7-[3-[[2-hydroxy-3-[(2-methyl-1H-indol-4-yl)oxy]propyl]amino]butyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione](/img/structure/B12080741.png)


![3-Iodo-5-isopropyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B12080764.png)
![{1-[(4-Bromo-3-fluorophenyl)methyl]piperidin-4-yl}methanamine](/img/structure/B12080770.png)


